molecular formula C18H16N2O3S B2727638 4-methoxy-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide CAS No. 313500-45-7

4-methoxy-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide

Cat. No.: B2727638
CAS No.: 313500-45-7
M. Wt: 340.4
InChI Key: JTSBYZQMGFYJEU-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 4-methoxy-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide typically involves the cyclization and condensation of haloketones with thioamide. One common method involves the reaction of 4-methoxybenzoyl chloride with 2-methoxyphenylthioamide in the presence of a base, such as triethylamine, to form the thiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-methoxy-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring. .

Scientific Research Applications

4-methoxy-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This inhibition is achieved through binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine.

Comparison with Similar Compounds

4-methoxy-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

4-methoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-22-13-9-7-12(8-10-13)17(21)20-18-19-15(11-24-18)14-5-3-4-6-16(14)23-2/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSBYZQMGFYJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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